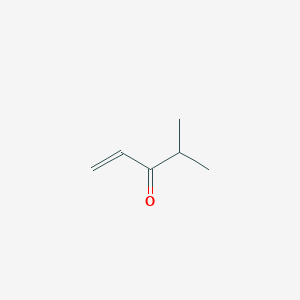

4-methylpent-1-en-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOYUTZWILESAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166944 | |

| Record name | 1-Penten-3-one, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-47-9 | |

| Record name | 1-Penten-3-one, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylpent-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methylpent-1-en-3-one, a valuable chemical intermediate. The document details a robust synthesis protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound, also known as isopropyl vinyl ketone, is a six-carbon α,β-unsaturated ketone. Its structure, featuring both a conjugated double bond and a carbonyl group, makes it a versatile synthon in organic chemistry, particularly in the construction of more complex molecular architectures relevant to pharmaceutical development. This guide focuses on a practical and accessible two-step synthesis route commencing with an aldol (B89426) condensation followed by a controlled dehydration.

Synthesis Pathway

The synthesis of this compound can be effectively achieved through a two-step process:

-

Aldol Condensation: The initial step involves the base-catalyzed aldol condensation of isobutyraldehyde (B47883) and acetone (B3395972). This reaction forms the β-hydroxy ketone intermediate, 4-hydroxy-4-methylpentan-2-one.

-

Dehydration: The subsequent step is the acid-catalyzed dehydration of the aldol adduct. This elimination reaction can theoretically yield two isomeric products: the desired this compound and the thermodynamically more stable isomer, 4-methylpent-3-en-2-one (mesityl oxide). Careful control of reaction conditions is crucial to favor the formation of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-4-methylpentan-2-one (Aldol Condensation)

This procedure outlines the base-catalyzed aldol condensation of isobutyraldehyde and acetone.

Materials:

-

Isobutyraldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add a solution of sodium hydroxide in water.

-

Cool the flask in an ice bath.

-

A mixture of isobutyraldehyde and acetone is added dropwise to the cooled base solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The reaction mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 4-hydroxy-4-methylpentan-2-one.

Step 2: Synthesis of this compound (Dehydration)

This protocol describes the acid-catalyzed dehydration of 4-hydroxy-4-methylpentan-2-one. The use of a mild acid and careful temperature control can influence the product distribution, favoring the kinetic product (this compound) over the thermodynamic product (4-methylpent-3-en-2-one).

Materials:

-

4-Hydroxy-4-methylpentan-2-one

-

Iodine (I₂) (catalyst)

-

Sodium sulfate (anhydrous)

-

Distillation apparatus

-

Heatable magnetic stirrer and stir bar

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, dissolve a catalytic amount of iodine in 4-hydroxy-4-methylpentan-2-one.[1]

-

Heat the mixture in an oil bath. The temperature should be carefully controlled, starting at a lower temperature (e.g., 120 °C) and gradually increasing to facilitate the distillation of the product as it forms.[1] The collection of the product as it is formed helps to shift the equilibrium towards the desired less stable isomer.

-

Continue the distillation until no more product is collected.

-

The collected distillate, which may contain some water, is transferred to a separatory funnel.

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

The crude product can be further purified by fractional distillation to yield this compound. A yield of approximately 47% can be expected for the mixture of isomers under these conditions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dehydration step of the synthesis.

| Parameter | Value | Reference |

| Reactant | 4-Hydroxy-4-methylpentan-2-one | [1] |

| Catalyst | Iodine (I₂) | [1] |

| Initial Temperature | 120 °C | [1] |

| Final Temperature | 150-160 °C | [1] |

| Reaction Time | ~45 minutes | [1] |

| Yield (Isomer Mixture) | 47% | [1] |

Logical Relationship of the Synthesis

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Route: Friedel-Crafts Acylation

An alternative, more direct approach to this compound involves a Friedel-Crafts-type acylation reaction. This method utilizes 3-methylbutanoyl chloride (isovaleryl chloride) and vinylidene chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through a dichlorinated intermediate, 1,1-dichloro-4-methylpent-1-en-3-one. Subsequent dehydrohalogenation of this intermediate with a base like triethylamine (B128534) yields the final enone product. While this method is conceptually straightforward, obtaining detailed experimental protocols with high yields can be challenging.

Conclusion

The synthesis of this compound via the aldol condensation of isobutyraldehyde and acetone, followed by a controlled dehydration, presents a reliable and well-documented method for laboratory-scale production. Careful execution of the experimental protocols, particularly the dehydration step, is essential for maximizing the yield of the desired product. The alternative Friedel-Crafts acylation route offers a more direct pathway but may require further optimization to achieve high efficiency. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methylpent-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methylpent-1-en-3-one, an α,β-unsaturated ketone with potential applications in organic synthesis and drug discovery. This document details its structural characteristics, physicochemical parameters, spectral data, and reactivity, with a focus on providing practical information for laboratory applications.

Core Chemical Properties and Identifiers

This compound, also known as isopropyl vinyl ketone, is a ketone with the molecular formula C₆H₁₀O.[1][2] Its chemical structure features a vinyl group conjugated to a carbonyl group, with an isopropyl substituent at the α-position to the carbonyl. This arrangement of functional groups dictates its characteristic reactivity.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1606-47-9 | [1] |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1] |

| Canonical SMILES | CC(C)C(=O)C=C | [1] |

| InChI Key | SNOYUTZWILESAI-UHFFFAOYSA-N | [1] |

Physicochemical Data

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Kovats Retention Index (Standard Non-Polar) | 830 | [1] |

| Kovats Retention Index (Standard Polar) | 1093 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed interpretation of the ¹H NMR spectrum is not available, the ¹³C NMR spectrum for this compound is accessible through public databases such as PubChem.[1] The spectrum would be expected to show distinct signals for the six carbon atoms in the molecule, including the carbonyl carbon, the two olefinic carbons, the methine carbon of the isopropyl group, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O (carbonyl) and C=C (alkene) stretching vibrations. The carbonyl group in α,β-unsaturated ketones typically shows a stretching frequency in the range of 1650-1700 cm⁻¹. The C=C stretch would appear in the 1600-1680 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) WebBook and PubChem.[1][2] The mass spectrum would show the molecular ion peak (M⁺) at m/z 98, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group, the vinyl group, and carbon monoxide.

Synthesis and Reactivity

Synthesis

Another potential synthetic pathway is through a Friedel-Crafts acylation followed by dehydrohalogenation. This would involve the acylation of a vinyl substrate with isobutyryl chloride in the presence of a Lewis acid catalyst, followed by elimination to introduce the double bond.

A third possibility is the Wittig reaction , a versatile method for forming alkenes. This would involve the reaction of a suitable phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, this could potentially involve the reaction of a vinylphosphonium ylide with isobutyraldehyde (B47883). The general steps for preparing a Wittig reagent involve the reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt, which is then deprotonated with a strong base.

Caption: General workflow for the Wittig reaction.

Chemical Reactivity and Potential in Drug Development

The key to the reactivity of this compound lies in its α,β-unsaturated carbonyl moiety. This functional group makes the β-carbon electrophilic and susceptible to nucleophilic attack in a reaction known as a Michael addition or conjugate addition.

This reactivity is of significant interest to drug development professionals. The ability of α,β-unsaturated carbonyl compounds to act as Michael acceptors allows them to form covalent bonds with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins. This can lead to irreversible inhibition of enzyme activity, a strategy employed in the design of certain therapeutic agents.

Caption: Mechanism of the Michael addition reaction.

Conclusion

This compound is a molecule with a rich chemical functionality stemming from its α,β-unsaturated ketone structure. While a complete experimental dataset for its physical properties is yet to be fully compiled in publicly accessible literature, its spectral characteristics are partially documented. The synthetic routes to this compound are based on well-established organic reactions, and its reactivity profile, particularly its susceptibility to Michael addition, makes it a compound of interest for further investigation in the fields of organic synthesis and medicinal chemistry. Further research to fully characterize its physical properties and to develop detailed, optimized synthetic protocols is warranted.

References

Spectroscopic Profile of 4-methylpent-1-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated ketone, 4-methylpent-1-en-3-one. This document includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information presented is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and drug development applications.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| =CH₂ (vinyl) | 5.8 - 6.5 | dd |

| =CH- (vinyl) | 6.0 - 6.8 | dd |

| -CH(CH₃)₂ | 2.8 - 3.2 | septet |

| -CH(CH₃ )₂ | 1.0 - 1.2 | d |

¹³C NMR (Carbon-13 NMR):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 195 - 205 |

| =CH₂ (vinyl) | 125 - 135 |

| =CH- (vinyl) | 135 - 150 |

| -C H(CH₃)₂ | 35 - 45 |

| -CH(C H₃)₂ | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands indicative of its functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated ketone) | 1670 - 1690 | Strong |

| C=C (alkene) | 1610 - 1640 | Medium |

| =C-H (vinyl) | 3010 - 3095 | Medium |

| C-H (alkane) | 2870 - 2960 | Medium-Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a distinct fragmentation pattern. The major fragments are summarized below.[1][2]

| m/z | Relative Intensity (%) | Possible Fragment |

| 55 | 99.99 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 27 | 20.30 | [C₂H₃]⁺ |

| 43 | 18.80 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | 11.20 | [C₃H₅]⁺ |

| 70 | 11.00 | [M - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh 5-10 mg of purified this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the exterior is clean.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 13 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 to 220 ppm

-

Number of Scans: 1024 or higher (depending on sample concentration)

-

Relaxation Delay: 2-5 seconds

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance - ATR, or salt plates for neat liquid).

Sample Preparation (Neat Liquid/ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically perform a background correction.

-

Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and assign structures to the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 4-methylpent-1-en-3-one: Structure, Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methylpent-1-en-3-one, a member of the α,β-unsaturated ketone class of organic compounds, possesses a chemical structure that imparts a unique reactivity profile, making it a subject of interest in organic synthesis and theoretical chemistry. This technical guide provides a comprehensive overview of its IUPAC nomenclature, structure, physicochemical properties, synthesis, and characteristic reactions. The information is tailored for professionals in research and development, particularly those in the pharmaceutical and chemical industries, to facilitate a deeper understanding and application of this compound.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its structure consists of a five-carbon pentane (B18724) chain with a double bond between carbon 1 and 2 (-1-en-) and a ketone functional group at carbon 3 (-3-one). A methyl group is substituted at carbon 4.

The chemical structure can be represented as:

Chemical Formula: C₆H₁₀O[1]

SMILES Notation: CC(C)C(=O)C=C[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Weight | 98.14 g/mol | [1] |

| CAS Number | 1606-47-9 | [1] |

| Appearance | Not explicitly stated; likely a liquid | |

| Boiling Point | Not definitively found | |

| Density | Not definitively found | |

| Water Solubility | 8885 mg/L at 25 °C (estimated) | [2] |

| ¹H NMR | Predicted shifts are available | [2] |

| ¹³C NMR | Predicted shifts are available | [2] |

| IR Spectroscopy | Characteristic C=O and C=C stretching expected | |

| Mass Spectrometry | Data available in spectral databases | [1] |

Synthesis of this compound

For the synthesis of this compound, a crossed aldol (B89426) condensation between isobutyraldehyde and acetone (B3395972) would be a logical approach. The enolate of acetone would act as the nucleophile, attacking the carbonyl carbon of isobutyraldehyde. Subsequent dehydration of the resulting β-hydroxy ketone would yield the target compound.

General Experimental Protocol for Aldol Condensation (Illustrative)

The following is a generalized protocol for a base-catalyzed aldol condensation, which could be adapted for the synthesis of this compound.

Materials:

-

Aldehyde (e.g., isobutyraldehyde)

-

Ketone (e.g., acetone)

-

Base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)[4][5]

-

Solvent (e.g., ethanol, water, or a mixture)[4]

-

Acid for neutralization (e.g., dilute acetic acid or hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde and ketone in the chosen solvent.[4]

-

Addition of Base: Slowly add an aqueous solution of the base catalyst to the reaction mixture while stirring.[4] The reaction is often carried out at room temperature or with gentle heating.[4]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and neutralize it with a dilute acid.

-

Extraction: Extract the product into an organic solvent.[6]

-

Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.[6]

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.[6]

Reactivity and Potential Signaling Pathway Interactions

The reactivity of this compound is dominated by the presence of the α,β-unsaturated carbonyl moiety. This conjugated system creates two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for two main types of nucleophilic attack:

-

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon.

-

1,4-Addition (Conjugate Addition or Michael Addition): The nucleophile attacks the β-carbon of the carbon-carbon double bond.

The regioselectivity of the nucleophilic attack is dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., Gilman cuprates, enolates, amines, thiols) generally favor 1,4-addition.

Biological Relevance of α,β-Unsaturated Ketones

While specific signaling pathways involving this compound are not well-documented in the available literature, the broader class of α,β-unsaturated carbonyl compounds is known to interact with biological systems. Their electrophilic nature allows them to react with nucleophilic residues in biomolecules, such as the cysteine residues in proteins. This can lead to the formation of covalent adducts and subsequent alteration of protein function.[7]

One important biological pathway where α,β-unsaturated carbonyl compounds are known to be involved is the cellular response to oxidative stress and detoxification, often involving glutathione (B108866) (GSH) .[8] GSH is a key intracellular antioxidant that can react with electrophilic compounds in a process catalyzed by glutathione S-transferases (GSTs). This reaction detoxifies the electrophile and facilitates its excretion from the cell.[8]

The interaction of α,β-unsaturated ketones with the glutathione detoxification pathway can be visualized as follows:

References

- 1. 1-Penten-3-one, 4-methyl- | C6H10O | CID 74152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl-1-penten-3-one, 1606-47-9 [thegoodscentscompany.com]

- 3. Aldol Condensation [organic-chemistry.org]

- 4. amherst.edu [amherst.edu]

- 5. Aldol Condensation Reaction [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 4-Methylpent-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpent-1-en-3-one, also known as isopropyl vinyl ketone, is an α,β-unsaturated ketone with the molecular formula C₆H₁₀O. Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts specific reactivity and physical characteristics that are of interest in various chemical and pharmaceutical research contexts. This technical guide provides a comprehensive overview of the known physical properties of this compound, details general experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in synthetic applications. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Boiling Point | 122.3 °C at 760 mmHg | [1] |

| Density | 0.816 g/cm³ | [1] |

| Water Solubility | 8885 mg/L at 25 °C (estimated) | [2] |

| Flash Point | 23.4 °C | [1] |

| Melting Point | Not available | |

| Refractive Index | Not available |

Experimental Protocols

Detailed experimental procedures for the determination of the key physical properties of liquid ketones are outlined below. These are generalized protocols and may require optimization for this compound.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro method for its determination is as follows:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement using a Pycnometer

A pycnometer is a flask with a specific volume used to determine the density of a liquid.

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured.

-

Calibration with Water: The pycnometer is filled with distilled water of a known temperature and weighed to determine its exact volume.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. Care is taken to avoid air bubbles.

-

Final Weighing: The filled pycnometer is weighed.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Refractive Index Measurement using an Abbe Refractometer

The refractive index is a measure of how much light bends as it passes through a substance.

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement should also be recorded, as the refractive index is temperature-dependent.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like this compound.

Conclusion

References

An In-depth Technical Guide to the Isomers of 4-Methylpent-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methylpent-1-en-3-one and its key structural isomers. It delves into their chemical and physical properties, detailed experimental protocols for their synthesis, and discusses the biological significance of the enone functional group, which is pertinent to drug discovery and development.

Introduction to this compound and its Isomers

This compound, also known as isopropyl vinyl ketone, is an α,β-unsaturated ketone with the molecular formula C₆H₁₀O.[1] Its isomers, which share the same molecular formula but differ in their structural arrangement, exhibit distinct physical, chemical, and biological properties. Understanding these differences is crucial for their application in chemical synthesis and drug design. The core structure of these compounds features a six-carbon backbone with a carbonyl group and a carbon-carbon double bond. The relative positions of these functional groups and the branching of the carbon chain define the specific isomer.

The degree of unsaturation for C₆H₁₀O is two, which can be accounted for by the double bond of the enone system and the carbonyl group. Other isomers can include cyclic structures, other functional groups like aldehydes, or different arrangements of the double bond and ketone. This guide will focus on the most relevant acyclic ketone isomers.

Physicochemical Properties of Key Isomers

The properties of this compound and its prominent isomers are summarized below. These differences in physical constants are a direct result of their varied molecular structures.[2]

| Property | This compound | 4-Methylpent-3-en-2-one (Mesityl Oxide) | 4-Methylpent-4-en-2-one (Isomesityl Oxide) | (E)-3-Hexen-2-one |

| CAS Number | 1606-47-9[1] | 141-79-7[3] | 3744-02-3 | 763-93-9 |

| Molecular Weight ( g/mol ) | 98.14[1] | 98.145[3] | 98.143 | 98.14 |

| Boiling Point (°C) | Not readily available | 129.5[3] | Not readily available | 138.68 (est.)[4] |

| Density (g/cm³) | Not readily available | 0.858[3] | Not readily available | 0.8655[4] |

| Refractive Index (n²⁰/D) | Not readily available | 1.442[3] | Not readily available | 1.4418[4] |

| Appearance | - | Colorless, oily liquid[3][5] | - | Colorless liquid[4] |

| Odor | - | Honey-like, peppermint[3][5] | - | Fruity and green[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of these isomers.

Infrared (IR) Spectroscopy

The IR spectra of these enones are characterized by strong absorption bands for the C=O and C=C stretching vibrations. The conjugation of the double bond with the carbonyl group typically shifts the C=O stretching frequency to a lower wavenumber compared to a saturated ketone.

| Isomer | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |

| This compound | ~1700 | ~1650 |

| 4-Methylpent-3-en-2-one | ~1685 | ~1620 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the structure of each isomer.

¹H NMR Data (δ, ppm, CDCl₃)

| Proton | This compound | 4-Methylpent-3-en-2-one |

| CH₃ (isopropyl) | ~1.1 (d, 6H) | ~1.9 (s, 3H), ~2.1 (s, 3H) |

| CH (isopropyl) | ~2.9 (sept, 1H) | - |

| =CH₂ | ~5.8 (d, 1H), ~6.3 (d, 1H) | - |

| =CH | ~6.1 (dd, 1H) | ~6.1 (s, 1H) |

| -CO-CH₃ | - | ~2.1 (s, 3H) |

¹³C NMR Data (δ, ppm, CDCl₃)

| Carbon | This compound | 4-Methylpent-3-en-2-one |

| C=O | ~205 | ~198 |

| C=C | ~128, ~136 | ~124, ~155 |

| CH₃ (isopropyl) | ~18 | ~20, ~27 |

| CH (isopropyl) | ~41 | - |

| -CO-CH₃ | - | ~27 |

Experimental Protocols

Synthesis of this compound (Isopropyl Vinyl Ketone)

A common method for the synthesis of this compound is through a Friedel-Crafts-type acylation followed by dehydrohalogenation.

Caption: Synthesis of this compound.

Protocol:

-

Friedel-Crafts Acylation:

-

To a cooled solution of vinylidene chloride in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) portion-wise while maintaining a low temperature.

-

Slowly add isobutyryl chloride to the mixture.

-

Allow the reaction to stir at a low temperature for several hours until the starting materials are consumed (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it over ice and water.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dichlorinated intermediate.

-

-

Dehydrohalogenation:

-

Dissolve the crude intermediate in a suitable solvent.

-

Add a base, such as triethylamine, and heat the mixture to reflux.

-

Monitor the reaction for the formation of the product.

-

After completion, cool the reaction mixture, filter off any salts, and wash the filtrate.

-

Purify the crude product by distillation to yield this compound.

-

Synthesis of 4-Methylpent-3-en-2-one (Mesityl Oxide)

Mesityl oxide is readily synthesized by the aldol (B89426) condensation of acetone (B3395972).[3]

Caption: Synthesis of Mesityl Oxide.

Protocol:

-

Aldol Condensation:

-

Charge a round-bottom flask with acetone and a catalyst (e.g., solid sodium hydroxide (B78521) or an acidic ion-exchange resin).

-

Reflux the mixture for several hours. The reaction will first form diacetone alcohol.

-

-

Dehydration:

-

Upon continued heating, the diacetone alcohol will dehydrate to form mesityl oxide and water.

-

The progress of the reaction can be monitored by observing the separation of an aqueous layer.

-

-

Purification:

-

After cooling, separate the organic layer.

-

Wash the organic layer with dilute acid and then with water to remove any remaining catalyst and byproducts.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the crude mesityl oxide by fractional distillation.

-

Relevance in Drug Development and Signaling Pathways

The α,β-unsaturated ketone moiety, present in this compound and its isomers, is a recognized "privileged scaffold" in medicinal chemistry.[6] This structural motif is found in numerous natural products and synthetic compounds with a wide range of biological activities.

Mechanism of Action

The electrophilic nature of the β-carbon in the enone system makes it susceptible to nucleophilic attack by biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins.[7] This covalent modification can alter the function of target proteins, leading to various physiological effects.

Nrf2-EpRE Signaling Pathway

One of the key signaling pathways modulated by α,β-unsaturated carbonyl compounds is the Nrf2-EpRE (Nuclear factor erythroid 2-related factor 2 - Electrophile Response Element) pathway.[8] This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.

Caption: Modulation of the Nrf2-EpRE pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophiles, such as enones, can react with cysteine residues on Keap1, leading to a conformational change that prevents the degradation of Nrf2.[7] This allows Nrf2 to translocate to the nucleus, bind to the Electrophile Response Element (EpRE), and initiate the transcription of a battery of cytoprotective genes, including those involved in detoxification and antioxidant defense.[8]

The ability of enone-containing compounds to modulate this and other signaling pathways makes them attractive candidates for the development of drugs targeting diseases associated with oxidative stress and inflammation, such as cancer and neurodegenerative disorders.[6][7]

Conclusion

This compound and its isomers are versatile chemical entities with distinct properties and synthetic accessibility. The enone functional group they share is a key pharmacophore that imparts significant biological activity, primarily through its ability to interact with cellular nucleophiles and modulate critical signaling pathways like Nrf2-EpRE. A thorough understanding of the chemistry and biology of these isomers is essential for leveraging their potential in the development of novel therapeutics and other advanced materials. This guide provides a foundational resource for researchers and professionals working in these fields.

References

- 1. 1-Penten-3-one, 4-methyl- | C6H10O | CID 74152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mesityl oxide - Wikipedia [en.wikipedia.org]

- 4. 4-Methyl-1-penten-3-ol | C6H12O | CID 20929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Small Multitarget Molecules Incorporating the Enone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

Technical Guide: 4-Methylpent-1-en-3-one (CAS No. 1606-47-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-methylpent-1-en-3-one (CAS No. 1606-47-9), also known as isopropyl vinyl ketone. It details the physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions of this α,β-unsaturated ketone. The document is intended to serve as a foundational resource for professionals in research and development who are interested in the applications of this compound in organic synthesis and drug discovery. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Additionally, key reaction pathways and experimental workflows are visualized using Graphviz diagrams.

Compound Identification and Properties

This compound is an organic compound with the chemical formula C₆H₁₀O.[1] It is classified as an α,β-unsaturated ketone, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group. This structural motif is responsible for its characteristic reactivity.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1606-47-9 | [1][2] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Isopropyl vinyl ketone, 4-Methyl-1-penten-3-one, isopropylvinyl ketone, i-propyl vinyl ketone | [1][2] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Water Solubility (est.) | 8885 mg/L @ 25 °C | [3] |

| InChI | InChI=1S/C6H10O/c1-4-6(7)5(2)3/h4-5H,1H2,2-3H3 | [1][2] |

| InChIKey | SNOYUTZWILESAI-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)C(=O)C=C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Highlights | Reference |

| GC-MS | Mass fragments observed at m/z: 55 (99.99%), 27 (20.30%), 43 (18.80%), 41 (11.20%), 70 (11.00%) | [2] |

| ¹³C NMR | Spectra available in the PubChem database.[2] | [2] |

| ¹H NMR | Not explicitly found in the search results. | |

| IR | Not explicitly found in the search results. |

Synthesis of this compound

Two primary synthetic routes for this compound are documented: a Friedel-Crafts-type acylation followed by dehydrohalogenation, and the Mannich reaction.

Friedel-Crafts-Type Acylation and Dehydrohalogenation

This method involves a two-step process starting with the acylation of vinylidene chloride with isovaleryl chloride.

Experimental Protocol:

-

Step 1: Friedel-Crafts-Type Acylation: In a reaction vessel equipped with a stirrer and a cooling bath, vinylidene chloride is reacted with 3-methylbutanoyl chloride (isovaleryl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, facilitating an electrophilic attack on the vinylidene chloride. This reaction forms the dichlorinated intermediate, 1,1-dichloro-4-methylpent-1-en-3-one.

-

Step 2: Dehydrohalogenation: The crude dichlorinated intermediate is then treated with a base, such as triethylamine. This promotes the elimination of a molecule of hydrogen chloride (HCl), yielding the final product, this compound. Purification is typically achieved through distillation.

Mannich Reaction

An alternative synthesis involves the Mannich reaction of isopropyl methyl ketone.

Experimental Protocol:

The Mannich reaction is a three-component condensation involving an active hydrogen compound (isopropyl methyl ketone), formaldehyde (B43269), and a secondary amine (e.g., dimethylamine) to form a Mannich base. This is followed by the elimination of the amine to generate the α,β-unsaturated ketone.

-

Mannich Base Formation: Isopropyl methyl ketone is reacted with formaldehyde and a secondary amine hydrochloride in a suitable solvent.

-

Elimination: The resulting Mannich base is then subjected to thermal elimination or treated with a mild base to induce elimination of the amine, forming the carbon-carbon double bond of this compound.

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is dominated by its conjugated enone system, which has two electrophilic sites: the carbonyl carbon and the β-carbon.

Michael Addition

As a Michael acceptor, this compound can undergo conjugate addition with various nucleophiles.

Experimental Protocol: Michael Addition with Methyl 3-oxobutanoate

-

A solution of this compound and methyl 3-oxobutanoate is prepared in a suitable solvent, such as ethanol.

-

A catalytic amount of a base, for example, sodium ethoxide, is added to the solution to deprotonate the methyl 3-oxobutanoate, forming a nucleophilic enolate.

-

The enolate then attacks the β-carbon of the this compound in a conjugate addition fashion.

-

The reaction is typically stirred at room temperature until completion, monitored by techniques like TLC.

-

Workup involves neutralization of the catalyst, extraction with an organic solvent, and purification of the product, often by column chromatography.

Polymerization

Vinyl ketones, including isopropyl vinyl ketone, are known to undergo polymerization. This can be initiated by radical initiators.

Experimental Protocol: Radical Polymerization

-

This compound (the monomer) is dissolved in a suitable solvent, or used neat (in bulk).

-

A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the monomer.

-

The mixture is heated to a temperature that causes the decomposition of the initiator and initiates the polymerization (e.g., 80 °C for AIBN).

-

The reaction is allowed to proceed for a specified time to achieve the desired polymer chain length.

-

The resulting polymer, poly(isopropyl vinyl ketone), is then isolated and purified, often by precipitation in a non-solvent.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the literature search, general safety precautions for handling α,β-unsaturated ketones should be followed. These compounds are often irritants and lachrymators. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult a supplier-specific SDS.

Conclusion

This compound is a versatile α,β-unsaturated ketone with significant potential in organic synthesis. The synthetic routes described, particularly the Friedel-Crafts-type acylation and the Mannich reaction, provide accessible methods for its preparation. Its reactivity, characterized by susceptibility to nucleophilic attack at the β-carbon, makes it a valuable building block for the synthesis of more complex molecules. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this compound in various fields of chemical science.

References

An In-depth Technical Guide to 4-Methylpent-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-methylpent-1-en-3-one, also known as isopropyl vinyl ketone. It covers the synthesis, chemical properties, and potential biological activities of this α,β-unsaturated ketone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this compound.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₆H₁₀O.[1] As an α,β-unsaturated ketone, its chemical reactivity is largely defined by the electrophilic nature of the carbon-carbon double bond and the carbonyl group.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Isopropyl vinyl ketone, 1-Penten-3-one, 4-methyl- | [1][3] |

| CAS Number | 1606-47-9 | [1] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Appearance | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Density | Not specified in literature | |

| Solubility | Estimated water solubility: 8885 mg/L @ 25 °C | [3] |

| Kovats Retention Index | Standard non-polar: 830, Standard polar: 1093 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by dehydrohalogenation. This method is a common strategy for the preparation of vinyl ketones.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed synthetic route based on established methodologies for Friedel-Crafts acylation and dehydrohalogenation reactions.

Step 1: Friedel-Crafts Acylation of Ethylene (B1197577) with Isobutyryl Chloride

This step involves the reaction of isobutyryl chloride with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-chloro-4-methylpentan-3-one (B8570194).

-

Materials:

-

Isobutyryl chloride

-

Ethylene gas

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Bubble ethylene gas through the stirred suspension.

-

Slowly add isobutyryl chloride dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-chloro-4-methylpentan-3-one.

-

Step 2: Dehydrohalogenation of 1-Chloro-4-methylpentan-3-one

The crude 1-chloro-4-methylpentan-3-one is then treated with a base to eliminate hydrogen chloride and form the desired product, this compound.

-

Materials:

-

Crude 1-chloro-4-methylpentan-3-one

-

Triethylamine (B128534) (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous diethyl ether or dichloromethane

-

Saturated ammonium (B1175870) chloride solution (NH₄Cl)

-

-

Procedure:

-

Dissolve the crude 1-chloro-4-methylpentan-3-one in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add triethylamine to the solution.

-

Stir the reaction mixture at room temperature or gently reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and wash with water and saturated ammonium chloride solution to remove the triethylammonium (B8662869) chloride salt and excess base.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

| Technique | Expected/Reported Data | Source |

| ¹H NMR | Predicted: Signals for vinyl protons (~5.8-6.5 ppm), methine proton of the isopropyl group (~2.8-3.2 ppm, septet), and methyl protons of the isopropyl group (~1.1 ppm, doublet). | |

| ¹³C NMR | Predicted: Signals for carbonyl carbon (~190-200 ppm), vinyl carbons (~125-140 ppm), methine carbon of the isopropyl group, and methyl carbons of the isopropyl group. | |

| IR | Predicted: Characteristic peaks for C=O stretch (~1680 cm⁻¹), C=C stretch (~1620 cm⁻¹), and vinylic C-H stretches (~3010-3095 cm⁻¹). | |

| Mass Spec (GC-MS) | Major fragments observed at m/z = 55, 43, 27. | [1] |

Biological Activity and Potential Signaling Pathways

Specific biological activity data for this compound is limited in the scientific literature. However, as an α,β-unsaturated ketone, it belongs to a class of compounds known to exhibit various biological effects, often attributed to their reactivity as Michael acceptors.[4][5]

Michael Addition and Covalent Modification

The electrophilic β-carbon of the enone system in this compound is susceptible to nucleophilic attack by biological macromolecules, such as proteins and peptides containing cysteine residues (thiol groups).[4][5] This covalent modification can lead to the inhibition of enzyme activity or disruption of protein function.

Diagram 2: Michael Addition of a Thiol to this compound

Caption: Covalent modification via Michael addition.

Predicted Biological Effects and Signaling Pathway Involvement

Given the reactivity of α,β-unsaturated ketones, it is plausible that this compound could interact with various cellular signaling pathways. For instance, methyl vinyl ketone, a structurally related compound, has been shown to disrupt neuronal survival and inhibit the PI3K/Akt signaling pathway.[6][7][8] The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death).

The proposed mechanism involves the covalent modification of key signaling proteins within this pathway, such as PI3K itself, thereby inhibiting their function.[8]

References

- 1. 1-Penten-3-one, 4-methyl- | C6H10O | CID 74152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ncert.nic.in [ncert.nic.in]

- 3. 4-methyl-1-penten-3-one, 1606-47-9 [thegoodscentscompany.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Methyl vinyl ketone disrupts neuronal survival and axonal morphogenesis [jstage.jst.go.jp]

- 7. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Reactivity of the Enone Functional Group in 4-Methylpent-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the enone functional group, with a specific focus on 4-methylpent-1-en-3-one. The document delves into the key reactions characteristic of α,β-unsaturated ketones, including Michael additions, direct nucleophilic additions to the carbonyl group, and various cycloaddition reactions. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from analogous enone systems to provide a robust framework for understanding and predicting its chemical behavior. Detailed, adaptable experimental protocols for seminal reactions are provided, alongside visual representations of reaction mechanisms and workflows to facilitate comprehension and application in a research and development setting.

Introduction to this compound

This compound, also known as isopropyl vinyl ketone, is an α,β-unsaturated ketone with the chemical formula C₆H₁₀O.[1] Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts a unique and versatile reactivity profile. This enone system possesses two primary electrophilic sites: the carbonyl carbon (C3) and the β-carbon of the alkene (C1). This dual electrophilicity allows for a rich variety of chemical transformations, making it and similar enones valuable building blocks in organic synthesis.

Molecular Structure:

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 1606-47-9[1] |

| SMILES | CC(C)C(=O)C=C[1] |

Key Reactive Sites and General Principles

The reactivity of this compound is governed by the electronic properties of the enone functional group. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering both the carbonyl carbon and the β-alkene carbon electrophilic.

-

1,2-Addition (Direct Addition): "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more electrophilic carbonyl carbon in a 1,2-addition fashion.[2]

-

1,4-Addition (Conjugate or Michael Addition): "Soft" nucleophiles, including enolates, amines, thiols, and cuprates, preferentially attack the β-carbon of the double bond.[2] This is a thermodynamically controlled process that benefits from the formation of a stable enolate intermediate.[3]

The steric hindrance provided by the isopropyl group at the α-position (C4) can influence the regioselectivity and stereoselectivity of nucleophilic attacks.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyl compounds.[3][4] It involves the addition of a nucleophile (the Michael donor) to the β-carbon of the enone (the Michael acceptor).

Thia-Michael Addition

The addition of thiols to enones is a highly efficient reaction, often proceeding under mild conditions to yield β-thio ketones.

Quantitative Data for Thiol Addition to an Analogous Enone (4-Hexen-3-one):

| Nucleophile | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| Thiophenol | None | Neat | 0.5 | 30 | High (implied) |

Note: This data is for a similar, less sterically hindered enone and serves as a representative example. Optimization for this compound would be necessary.

Experimental Protocol: Thia-Michael Addition (Adapted)

Objective: To synthesize a β-thio ketone via the Michael addition of a thiol to this compound.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.2 eq)

-

Solvent (e.g., Dichloromethane or neat)

-

Reaction vial with magnetic stir bar

-

TLC supplies

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a reaction vial, dissolve this compound in the chosen solvent (if not neat).

-

Add thiophenol to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically within 1-4 hours), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the β-thio ketone.

Nucleophilic Addition to the Carbonyl Group (1,2-Addition)

Strong, "hard" nucleophiles, such as Grignard reagents, favor direct attack at the carbonyl carbon.

Grignard Reaction

The reaction of this compound with a Grignard reagent (R-MgX) is expected to yield a tertiary allylic alcohol after acidic workup.

Experimental Protocol: Grignard Reaction (Adapted)

Objective: To synthesize a tertiary allylic alcohol from this compound and a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Alkyl or aryl halide (e.g., bromobenzene)

-

This compound (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Drying agent (e.g., anhydrous Na₂SO₄)

-

Three-necked flask, dropping funnel, condenser (all oven-dried)

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings in the three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small portion of anhydrous ether/THF.

-

Add a solution of the halide in anhydrous ether/THF dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and cloudiness), add the remaining halide solution at a rate that maintains a gentle reflux.

-

-

Reaction with Enone:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of this compound in anhydrous ether/THF dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting alcohol by column chromatography or distillation.

-

Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, providing access to cyclic and bicyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction)

In a Diels-Alder reaction, the enone can act as the dienophile. The reaction requires a diene partner and typically proceeds with electron-rich dienes. The stereochemistry of the substituents on the dienophile is retained in the product.

Quantitative Data for Diels-Alder Reaction with an Analogous System:

| Diene | Dienophile | Temperature (°C) | Yield (%) |

| Cyclopentadiene | Methyl vinyl ketone | 20 | High (rate constant available) |

Note: Methyl vinyl ketone is a close structural analog of this compound. The presence of the isopropyl group may affect the reaction rate and stereoselectivity.

Experimental Protocol: Diels-Alder Reaction (Adapted)

Objective: To synthesize a cyclohexene (B86901) derivative via a Diels-Alder reaction.

Materials:

-

This compound (dienophile, 1.0 eq)

-

A suitable diene (e.g., freshly cracked cyclopentadiene, 1.2 eq)

-

Solvent (e.g., ethyl acetate (B1210297) or hexane)

-

Reaction vial

-

Ice bath

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction vial.

-

Cool the solution in an ice bath.

-

Add the diene to the solution and stir.

-

Allow the reaction to proceed, monitoring by TLC. The reaction may be complete in a few hours at room temperature or may require gentle heating.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The product can be purified by recrystallization or column chromatography.

[2+2] Photochemical Cycloaddition

Enones can undergo [2+2] cycloaddition with alkenes upon photochemical excitation to form cyclobutane (B1203170) rings.[5][6][7][8][9] This reaction proceeds through a triplet diradical intermediate.[6]

[3+2] Cycloaddition (with Nitrones)

Enones can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions. With nitrones as the 1,3-dipole, this reaction leads to the formation of five-membered isoxazolidine (B1194047) rings, which are valuable heterocyclic scaffolds.[1][4][10]

Conclusion

This compound exhibits a rich and versatile reactivity profile characteristic of the enone functional group. Its dual electrophilic nature allows for selective reactions with a wide range of nucleophiles through either 1,2- or 1,4-addition pathways. Furthermore, its conjugated π-system enables participation in various cycloaddition reactions, providing access to complex cyclic structures. While quantitative data specifically for this molecule is sparse, the principles of enone reactivity and the provided analogous experimental protocols offer a solid foundation for its application in synthetic organic chemistry, drug discovery, and materials science. Further research is warranted to fully elucidate the specific kinetic and thermodynamic parameters of its reactions.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Methylpent-3-en-1-ol | C6H12O | CID 136582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. chesci.com [chesci.com]

Stereoselective Synthesis of 4-Methylpent-1-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical considerations and synthetic strategies for producing enantiomerically enriched 4-methylpent-1-en-3-one. While direct literature on the asymmetric synthesis of this specific β-chiral vinyl ketone is limited, this document extrapolates from well-established organocatalytic methods for analogous α,β-unsaturated systems to propose viable synthetic routes. The content herein is intended to serve as a foundational resource for researchers engaged in the synthesis of chiral ketones and their application in drug discovery and development.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the C4 position, making it a chiral molecule existing as a pair of enantiomers, (R)-4-methylpent-1-en-3-one and (S)-4-methylpent-1-en-3-one. The control of this stereocenter is of paramount importance in synthetic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its specific stereoisomeric form.

The conjugated enone system in this compound presents a versatile scaffold for various chemical transformations, including Michael additions and Diels-Alder reactions. The stereoselective synthesis of this compound would provide a valuable chiral building block for the construction of more complex molecules with defined three-dimensional structures.

Proposed Stereoselective Synthetic Strategies

Based on analogous reactions in the field of asymmetric organocatalysis, two primary strategies are proposed for the enantioselective synthesis of this compound:

-

Strategy A: Asymmetric Conjugate Addition to a Prochiral Precursor. This approach involves the enantioselective addition of a nucleophile to a suitable prochiral α,β-unsaturated ketone, catalyzed by a chiral organocatalyst.

-

Strategy B: Asymmetric Aldol (B89426) Reaction followed by Dehydration. This strategy involves the stereoselective construction of the β-hydroxy ketone precursor via an asymmetric aldol reaction, followed by dehydration to yield the target enone.

This guide will focus on Strategy A, as it represents a more direct and atom-economical approach.

Asymmetric Conjugate Addition via Iminium Ion Catalysis

Organocatalytic asymmetric conjugate addition has emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of synthesizing chiral this compound, a plausible approach involves the reaction of a suitable nucleophile with a precursor in the presence of a chiral primary or secondary amine catalyst.

Proposed Reaction Pathway

The proposed reaction pathway involves the reversible formation of a chiral iminium ion intermediate from the reaction of an α,β-unsaturated aldehyde with a chiral amine catalyst. This activation lowers the LUMO of the enal, facilitating a highly stereocontrolled conjugate addition of a nucleophile. Subsequent hydrolysis of the resulting enamine intermediate regenerates the catalyst and yields the chiral product.

Caption: Proposed catalytic cycle for the asymmetric synthesis of a chiral aldehyde precursor.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol adapted from established methods for asymmetric conjugate additions to enals. This protocol is intended as a starting point and may require optimization for the specific synthesis of this compound.

Materials:

-

Prochiral α,β-unsaturated aldehyde (e.g., acrolein)

-

Isopropylmagnesium chloride (or other suitable isopropyl nucleophile)

-

Chiral primary amine catalyst (e.g., a derivative of proline or a cinchona alkaloid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Acidic workup solution (e.g., saturated aqueous NH₄Cl)

Procedure:

-

To a flame-dried, argon-purged flask is added the chiral primary amine catalyst (10 mol%).

-

Anhydrous solvent is added, and the solution is cooled to the desired temperature (e.g., -78 °C).

-

The prochiral α,β-unsaturated aldehyde is added dropwise.

-

The isopropyl nucleophile is added slowly over a period of time.

-

The reaction is stirred at the same temperature until completion, as monitored by TLC or GC-MS.

-

The reaction is quenched by the addition of the acidic workup solution.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

-

The resulting chiral aldehyde is then converted to the target ketone, for example, via oxidation and a subsequent Wittig reaction.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a successful asymmetric conjugate addition, based on literature precedents for similar reactions.

| Entry | Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | dr |

| 1 | Proline-derived | i-PrMgCl | CH₂Cl₂ | -78 | 85-95 | >90 | N/A |

| 2 | Cinchona-derived | i-Pr₂Zn | Toluene | -40 | 80-90 | >95 | N/A |

Note: This data is hypothetical and serves as a target for the optimization of the synthesis of this compound.

Alternative Stereoselective Approaches

While organocatalytic conjugate addition is a promising route, other stereoselective methods could also be explored.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries covalently bonded to the substrate can direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, followed by a diastereoselective conjugate addition of an isopropyl group. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule.

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Biocatalytic Approaches

Enzymes, such as ene-reductases, could potentially be employed for the asymmetric reduction of a suitable precursor to furnish chiral this compound. This approach offers the advantages of high enantioselectivity and mild reaction conditions.

Conclusion

The stereoselective synthesis of this compound presents a valuable challenge with significant potential for applications in organic synthesis and drug development. While direct and optimized protocols are yet to be reported, the principles of asymmetric organocatalysis, particularly conjugate addition reactions, provide a strong foundation for the development of efficient and highly selective synthetic routes. The experimental protocols and conceptual frameworks presented in this guide are intended to stimulate further research and innovation in this area. Future work should focus on the screening of chiral catalysts and the optimization of reaction conditions to achieve high yields and enantioselectivities for the synthesis of this important chiral building block.

Methodological & Application

Application Notes and Protocols for Michael Addition Reactions Using 4-Methylpent-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. This powerful and versatile reaction is widely employed in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active molecules. 4-Methylpent-1-en-3-one, also known as isopropyl vinyl ketone, serves as a reactive Michael acceptor, enabling the introduction of a variety of functional groups at the β-position. Its steric and electronic properties, influenced by the isopropyl group, can offer unique selectivity in these additions. These application notes provide an overview of the use of this compound in Michael addition reactions with various nucleophiles and detail protocols for these transformations. The resulting 1,5-dicarbonyl compounds or their heteroatom-containing analogues are valuable intermediates in drug discovery and development.

General Reaction Mechanism

The Michael addition reaction proceeds via the nucleophilic attack of a Michael donor on the β-carbon of an α,β-unsaturated carbonyl compound, such as this compound. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a nucleophilic enolate or a related species. The resulting enolate intermediate from the conjugate addition is then protonated to yield the final Michael adduct.

Applications in Drug Development

Michael adducts derived from reactions with this compound are versatile intermediates in the synthesis of a wide range of biologically active compounds. The 1,5-dicarbonyl moiety, a common feature of these adducts, is a precursor to various heterocyclic systems, such as pyridines, pyrimidines, and quinolines, which are prevalent in many pharmaceutical agents. Furthermore, the introduction of heteroatoms via aza-Michael or thia-Michael additions allows for the synthesis of β-amino ketones and β-thio ketones, which are important pharmacophores in numerous drug candidates. The ability to perform these reactions enantioselectively opens avenues for the synthesis of chiral drugs with improved efficacy and reduced side effects.

Experimental Protocols

The following sections provide detailed protocols for the Michael addition of various nucleophiles to this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Michael Addition of Malonates

The addition of soft carbon nucleophiles like dialkyl malonates to this compound is a classic method for forming 1,5-dicarbonyl compounds.

Table 1: Michael Addition of Diethyl Malonate to this compound